アトラキュリウムベシレート

概要

説明

科学的研究の応用

Atracurium besylate has a wide range of scientific research applications, including:

Safety and Hazards

作用機序

アトラキュリウムベシレートは、アセチルコリンの神経伝達物質としての作用を拮抗することでその効果を発揮します. 運動終末板の胆碱能受容体部位に競合的に結合し、アセチルコリンが結合して筋収縮を引き起こすのを防ぎます . この拮抗作用は、ネオスチグミン、エドロホニウム、ピリドスチグミンなどのアセチルコリンエステラーゼ阻害剤によって阻害され、神経筋遮断は回復します .

生化学分析

Biochemical Properties

Atracurium Besylate antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Cellular Effects

Atracurium Besylate has a profound effect on skeletal muscle cells, causing muscle relaxation during surgery or mechanical ventilation . It does this by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Molecular Mechanism

The molecular mechanism of Atracurium Besylate involves the competitive binding with cholinergic receptor sites on the motor end-plate, which are normally activated by acetylcholine . This prevents acetylcholine from triggering muscle contraction, leading to muscle relaxation .

Temporal Effects in Laboratory Settings

The duration of neuromuscular block produced by Atracurium Besylate is approximately one third to one half the duration of block by d-tubocurarine, metocurine, and pancuronium at initially equipotent doses . Atracurium Besylate slowly loses potency with time at the rate of approximately 6% per year under refrigeration (5°C) .

Dosage Effects in Animal Models

The effects of Atracurium Besylate in animal models are dose-dependent. The elimination half-lives at standard dosages are 60–100 minutes, and the duration of paralysis is 30–60 minutes .

Metabolic Pathways

Atracurium Besylate undergoes ester hydrolysis and Hofmann elimination, a nonbiologic process independent of renal, hepatic, or enzymatic function . The metabolites have no neuromuscular blocking properties .

Transport and Distribution

Atracurium Besylate is well distributed to tissues and extracellular fluids . It is given by injection into a vein, ensuring rapid distribution throughout the body .

Subcellular Localization

As a neuromuscular blocking agent, Atracurium Besylate primarily interacts with receptors on the cell membrane of muscle cells . It does not have a specific subcellular localization as it acts on the cell surface to block acetylcholine receptors .

準備方法

合成経路と反応条件

アトラキュリウムベシレートは、N,N’-4,10-ジオキサ-3,11-ジオキソトリデシレン-1,13-ビス-テトラヒドロパパベリン(化合物1)とメチルベンゼンスルホネートを、不溶性塩基の触媒量存在下で反応させる多段階プロセスによって合成されます . 反応混合物を、アトラキュリウムベシレートが生成されるのに十分な時間維持し、その後、濾過して不溶性塩基を除去し、アトラキュリウムベシレートを沈殿させます .

工業的製造方法

工業的な設定では、アトラキュリウムベシレートの調製は、フェンメチロールとアトラキュリウムベシレートを注射用水を含む比例容器に加え、酢酸塩溶液を使用して攪拌とpH調整を行うことから始まります . 次に、溶液を濾過し、窒素充填下で容器に充填して、低酸素量を維持します .

化学反応解析

反応の種類

アトラキュリウムベシレートは、ホフマン脱離(レトロマイケル付加)および非特異的エステラーゼによるエステル加水分解を受けます . これらの反応は、その代謝および体からの排泄に不可欠です。

一般的な試薬と条件

ホフマン脱離反応では、塩基を使用して脱離プロセスを促進し、エステル加水分解にはエステラーゼの存在が必要です . これらの反応から生成される主要な生成物には、体から排泄される不活性代謝産物が含まれます。

科学研究への応用

アトラキュリウムベシレートは、以下を含む、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Atracurium besylate undergoes Hofmann elimination (retro-Michael addition) and ester hydrolysis by nonspecific esterases . These reactions are crucial for its metabolism and elimination from the body.

Common Reagents and Conditions

The Hofmann elimination reaction involves the use of a base to facilitate the elimination process, while ester hydrolysis requires the presence of esterases . The major products formed from these reactions include inactive metabolites that are excreted from the body.

類似化合物との比較

アトラキュリウムベシレートは、神経筋遮断薬のファミリーに属し、非脱分極型です . 類似の化合物には、以下が含まれます。

ベクロニウム: 作用機序は似ていますが、薬物動態が異なる、別の非脱分極型神経筋遮断薬です。

ロクロニウム: 迅速な作用開始で知られており、迅速な気管内挿管に適しています。

シサトラキュリウム: アトラキュリウムの立体異性体であり、より予測可能な薬物動態プロファイルを持ち、副作用が少ないです。

アトラキュリウムベシレートは、有意な心血管作用がなく、ホフマン脱離とエステル加水分解によって排泄されるため、腎機能に依存しないという点で独特です .

特性

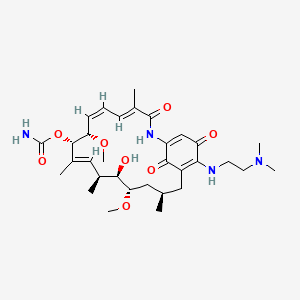

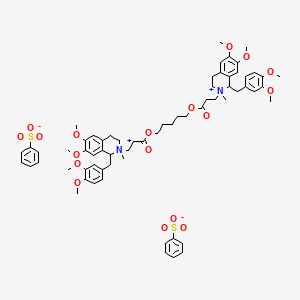

| { "Design of the Synthesis Pathway": "The synthesis of Atracurium besylate involves the reaction of three primary precursors: cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione, 3-(2-thienyl)propanoic acid, and methanesulfonyl chloride. The synthesis pathway involves several steps, including the synthesis of the primary precursors, the reaction of the precursors to form the intermediate, and the final reaction to form the Atracurium besylate.", "Starting Materials": [ "2,5-diketopiperazine", "2-methyl-2-butanol", "3-(2-thienyl)propanoic acid", "methanesulfonyl chloride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "The first step involves the synthesis of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione from 2,5-diketopiperazine and 2-methyl-2-butanol in the presence of sodium hydroxide and hydrochloric acid.", "The second step involves the synthesis of 3-(2-thienyl)propanoic acid from 2-thiophenemethanol and sodium bicarbonate in the presence of hydrochloric acid.", "The third step involves the reaction of cis-cis-4,10-dimethyl-1,3-dioxacyclododecane-2,11-dione and 3-(2-thienyl)propanoic acid to form the intermediate.", "The fourth step involves the reaction of the intermediate with methanesulfonyl chloride to form Atracurium besylate.", "The final step involves the purification and isolation of Atracurium besylate using a combination of water and sodium chloride." ] } | |

| Atracurium antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. | |

| 64228-81-5 | |

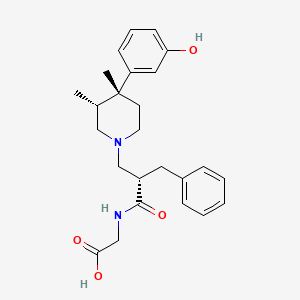

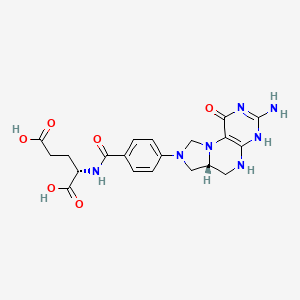

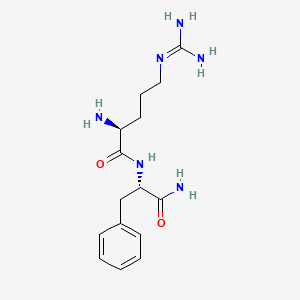

分子式 |

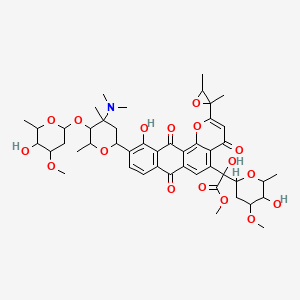

C59H77N2O15S+ |

分子量 |

1086.3 g/mol |

IUPAC名 |

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1 |

InChIキー |

GLLXELVDCIFBPA-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] |

外観 |

Solid powder |

melting_point |

85-90 |

| 64228-81-5 | |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

64228-79-1 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Miscible |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。